Tert-butyl 4-methylbenzoate
Overview
Description
Tert-butyl 4-methylbenzoate is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of tert-butyl 4-methylbenzoate involves adding 0.2mmol p-methylbenzonitrile, 50mgMgSO4, 0.5mmol tert-butyl peroxide into the reaction vessel, and then adding 2 ml acetonitrile, reacting at 50°C .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-methylbenzoate can be represented by the InChI code:1S/C12H16O2/c1-9-5-7-10 (8-6-9)11 (13)14-12 (2,3)4/h5-8H,1-4H3
. The 3D structure of the molecule can be viewed using specific software . Chemical Reactions Analysis
Tert-butyl 4-methylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .Physical And Chemical Properties Analysis
Tert-butyl 4-methylbenzoate is a clear colourless liquid . It has a boiling point of 122° C . The compound is stable under normal conditions .Scientific Research Applications
Application 1: Chlorination of Tert-butyl Esters
- Scientific Field : Organic Chemistry
- Summary of the Application : Tert-butyl 4-methylbenzoate is used in the chlorination of tert-butyl esters with PCl3, generating acid chlorides . This process allows access to both aromatic and aliphatic acid chlorides .
- Methods of Application : The method features simple reaction conditions and a wide substrate scope . Various tert-butyl esters, including aryl esters, alkenyl esters, and alkyl esters, were tolerated well in the reaction . A plausible mechanism for the reaction has been proposed .
- Results or Outcomes : The method was successful, allowing access to various acid chlorides . Good yields of the desired products could be obtained even when 0.667 equivalents of PCl3 were used in gram-scale reactions .
Application 2: Synthesis of Avobenzone
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 4-tert-butylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone . Avobenzone is an ingredient of sunscreen products .
- Methods of Application : The Claisen condensation reaction is a carbon-carbon bond forming reaction that occurs between two esters or one ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone .
- Results or Outcomes : The reaction was successful, resulting in the synthesis of avobenzone, which is used in sunscreen products .
Application 3: Synthesis of Tris(4-tert-butylphenyl)methyl Chloride
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 4-tert-butylbenzoate is used in the synthesis of tris(4-tert-butylphenyl)methyl chloride .
- Methods of Application : The specific methods of application for this synthesis are not detailed in the source .
- Results or Outcomes : The synthesis was successful, resulting in the production of tris(4-tert-butylphenyl)methyl chloride .
Safety And Hazards
Tert-butyl 4-methylbenzoate has several safety considerations. It has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
tert-butyl 4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUSXPIAJWRLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469690 | |
Record name | tert-butyl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methylbenzoate | |
CAS RN |
13756-42-8 | |
Record name | 1,1-Dimethylethyl 4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13756-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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